molecular formula C9H12N2O3 B13706163 Methyl 4-Cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate

Methyl 4-Cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate

Cat. No.: B13706163
M. Wt: 196.20 g/mol
InChI Key: OWDOARCMSVITQC-UHFFFAOYSA-N
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Description

Methyl 4-Cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-Cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester with Dess-Martin periodinane in dichloromethane at room temperature for 16 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic route mentioned above can be adapted for industrial purposes, ensuring the availability of the necessary reagents and maintaining reaction conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group.

Common Reagents and Conditions

    Oxidation: Dess-Martin periodinane in dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Methyl 4-Cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of Methyl 4-Cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-Cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is unique due to its specific structural features, such as the cyano and ester groups attached to the pyrrolidine ring. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-9(2)7(12)6(4-10)5-11(9)8(13)14-3/h6H,5H2,1-3H3

InChI Key

OWDOARCMSVITQC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C(CN1C(=O)OC)C#N)C

Origin of Product

United States

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